Cas no 2172569-41-2 (ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate)

Ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate is a sulfur-containing heterocyclic compound featuring a thiane ring substituted with a carboxylate ester and a hydroxyisopropyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex thioether frameworks. The presence of both ester and hydroxyl functionalities enhances its versatility, allowing for further derivatization under mild conditions. Its stability under standard handling conditions and compatibility with a range of reaction conditions make it suitable for applications in pharmaceutical and agrochemical research. The compound’s balanced lipophilicity also contributes to its utility in medicinal chemistry.
ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate structure
2172569-41-2 structure
Product Name:ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate
CAS No:2172569-41-2
MF:C11H20O3S
MW:232.339702606201
CID:6507645
PubChem ID:165600036
Update Time:2025-10-29

ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate
    • EN300-1632387
    • 2172569-41-2
    • Inchi: 1S/C11H20O3S/c1-4-14-9(12)11(10(2,3)13)6-5-7-15-8-11/h13H,4-8H2,1-3H3
    • InChI Key: XUAZVNKLTVBMSB-UHFFFAOYSA-N
    • SMILES: S1CCCC(C(=O)OCC)(C1)C(C)(C)O

Computed Properties

  • Exact Mass: 232.11331567g/mol
  • Monoisotopic Mass: 232.11331567g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 240
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 71.8Ų

ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate Pricemore >>

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Additional information on ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate

Professional Introduction to Ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate (CAS No. 2172569-41-2)

Ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate, identified by its CAS number 2172569-41-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural features, has garnered attention for its potential applications in the development of novel therapeutic agents and synthetic intermediates. The molecular structure of ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate incorporates a thiazole ring system linked to a hydroxyl-substituted propyl group, which suggests a rich chemical reactivity and versatility in molecular design.

The thiazole moiety is a key pharmacophore in many biologically active molecules, known for its role in modulating various biological pathways. The presence of the hydroxyl group in the propyl side chain further enhances the compound's potential as a synthetic building block, enabling diverse functionalization strategies. This combination of structural elements makes ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate a promising candidate for further exploration in drug discovery and medicinal chemistry.

In recent years, there has been growing interest in the development of thiazole derivatives as potential therapeutic agents. Thiazole-based compounds have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate aligns well with this trend, as it provides a scaffold that can be readily modified to explore new pharmacological profiles.

One of the most compelling aspects of ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate is its potential utility in the synthesis of more complex molecules. The compound's reactive sites—primarily the hydroxyl group and the thiazole ring—offer multiple opportunities for chemical manipulation. For instance, the hydroxyl group can be easily converted into esters, ethers, or other functional groups, while the thiazole ring can undergo various transformations such as sulfonylation, alkylation, or heterocyclic expansion. These capabilities make ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate an invaluable tool for synthetic chemists seeking to develop novel drug candidates.

The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in addressing complex diseases. Ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate fits into this broader context by providing a versatile scaffold that can be tailored to meet specific pharmacological requirements. Its unique combination of functional groups positions it as a key intermediate in the synthesis of molecules targeting various therapeutic areas.

Recent advances in computational chemistry and molecular modeling have further enhanced the utility of compounds like ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate. These tools allow researchers to predict the biological activity and pharmacokinetic properties of novel molecules with greater accuracy, thereby accelerating the drug discovery process. By leveraging these technologies, scientists can more efficiently explore the potential of ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate and its derivatives.

The synthesis of ethyl 3-(2-hydroxypropan-2-yl)thiane-3-carboxylate also presents interesting challenges and opportunities from a chemical standpoint. The compound's structure requires careful consideration during both organic synthesis and purification processes. However, recent developments in synthetic methodologies have made it possible to access such complex molecules with higher yields and purity. These advancements are crucial for ensuring that researchers can reliably utilize ethyl 3-(2-hydroxypropan-2-yllthiane)-3-carboxyllate in their studies.

In conclusion, ethyl 3-(2-hydroxypropan--ytl)-tiane--carb-oxtl-- (CAS No. 2172569_41_22 represents a significant advancement in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and reactivity make it a valuable tool for drug discovery and molecular design. As research continues to uncover new applications for thiazole derivatives, compounds like ethytl _--hydrolprop_ _--ytl-tiane--carb-oxtl-- are likely to play an increasingly important role in developing next-generation therapeutic agents.

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